molecular formula C13H16O3 B14763935 3-(Cyclopentyloxy)-5-methylbenzoic acid

3-(Cyclopentyloxy)-5-methylbenzoic acid

Cat. No.: B14763935
M. Wt: 220.26 g/mol
InChI Key: LQCHGNPZOPELHG-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)-5-methylbenzoic acid is an organic compound that features a cyclopentyloxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentyloxy)-5-methylbenzoic acid typically involves the reaction of 3-hydroxy-5-methylbenzoic acid with cyclopentanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization or chromatography is also common to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentyloxy)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-(Cyclopentyloxy)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopentyloxy-4-methoxybenzoic acid: Similar structure with a methoxy group instead of a methyl group.

    3-(Cyclopentyloxy)-benzoic acid: Lacks the methyl group on the aromatic ring.

    5-Methyl-2-(cyclopentyloxy)benzoic acid: Different position of the cyclopentyloxy group on the aromatic ring.

Uniqueness

3-(Cyclopentyloxy)-5-methylbenzoic acid is unique due to the specific positioning of the cyclopentyloxy and methyl groups on the benzoic acid core. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-cyclopentyloxy-5-methylbenzoic acid

InChI

InChI=1S/C13H16O3/c1-9-6-10(13(14)15)8-12(7-9)16-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H,14,15)

InChI Key

LQCHGNPZOPELHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2CCCC2)C(=O)O

Origin of Product

United States

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